molecular formula C19H21N5O2 B3002269 1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea CAS No. 2034437-84-6

1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea

Cat. No. B3002269
CAS RN: 2034437-84-6
M. Wt: 351.41
InChI Key: ORIHTFCZSVYPGL-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea is not fully understood. However, it is believed to act via the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. By inhibiting COX-2, this compound reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the migration of immune cells to the site of inflammation. Additionally, this compound has been found to exhibit analgesic effects by reducing the sensitivity of pain receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its relatively simple synthesis method. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea. One potential direction is to explore its potential applications in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a novel analgesic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential toxicities or side effects.

Synthesis Methods

The synthesis of 1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea involves the reaction of 1-benzyl-3-cyclohexylurea with 3-cyanopyrazine-2-carbonyl chloride in the presence of a suitable base. The reaction proceeds via nucleophilic substitution and results in the formation of the desired product.

Scientific Research Applications

1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

1-benzyl-3-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c20-12-17-18(22-11-10-21-17)26-16-8-6-15(7-9-16)24-19(25)23-13-14-4-2-1-3-5-14/h1-5,10-11,15-16H,6-9,13H2,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIHTFCZSVYPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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